2-chloro-N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide
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Description
The compound “2-chloro-N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring, which is a fused nitrogen-containing heterocyclic ring system .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine ring is a key structural feature . Unfortunately, the specific structural details for this compound are not available in the retrieved papers.Scientific Research Applications
Anticancer Activity
A number of studies have explored the synthesis and biological evaluation of compounds with structures similar to the specified compound, focusing on their anticancer activity. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their antitumor activity on various cell lines, showing potent anticancer activity in some cases. These studies underline the potential of such compounds in the development of new anticancer therapies.
- Synthesis, characterization, and evaluation of some novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents (Farag et al., 2012)
- Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives (Kandeel et al., 2012)
Antimicrobial and Anticancer Agents
Compounds incorporating pyrazolo[4,3-d]pyrimidine derivatives have also been investigated for their antimicrobial and anticancer properties. These studies contribute to the understanding of how structural modifications can enhance biological activity, offering a basis for further research into similar compounds.
Anti-inflammatory and Antinociceptive Properties
Research into pyrazolo[3,4-d]pyrimidine derivatives has also focused on evaluating their potential anti-inflammatory and antinociceptive properties. These studies highlight the compound's relevance in the development of new therapeutic agents for treating pain and inflammation.
Imaging and Drug Formulation
Some studies have explored the use of related compounds in imaging and drug formulation, demonstrating the diverse potential applications of these compounds in medical research and pharmaceutical development.
- Synthesis and biological evaluation of novel F-18 labeled pyrazolo[1,5-a]pyrimidine derivatives: potential PET imaging agents for tumor detection (Xu et al., 2011)
- Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound (Burton et al., 2012)
Properties
IUPAC Name |
2-chloro-N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2FN7O2/c1-11-8-17(27-21(34)18-15(24)6-3-7-16(18)25)32(30-11)22-28-19-14(20(33)29-22)10-26-31(19)13-5-2-4-12(23)9-13/h2-10H,1H3,(H,27,34)(H,28,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBCGXDPYBWXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2Cl)F)C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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